Bienvenue dans la boutique en ligne BenchChem!

1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea

HIV-1 Transcription Inhibition PP1 RVxF Antagonism CEM T-cell Assay

1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea, designated in primary literature as 1E7-03, is a synthetic indolylurea small molecule (MW 323.4). It is characterized as a host-targeting antiviral agent that inhibits HIV-1 transcription by binding to the noncatalytic RVxF-accommodating site of protein phosphatase-1 (PP1), thereby disrupting the critical interaction between PP1 and the viral Tat protein.

Molecular Formula C19H21N3O2
Molecular Weight 323.396
CAS No. 941951-44-6
Cat. No. B2518271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea
CAS941951-44-6
Molecular FormulaC19H21N3O2
Molecular Weight323.396
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC(=CC=C3)OC
InChIInChI=1S/C19H21N3O2/c1-3-22-13-17(16-9-4-5-10-18(16)22)21-19(23)20-12-14-7-6-8-15(11-14)24-2/h4-11,13H,3,12H2,1-2H3,(H2,20,21,23)
InChIKeyDYTXKWNQBMSFSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea (CAS 941951-44-6): A Host-Targeting HIV-1 Transcription Inhibitor Sourcing Guide


1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea, designated in primary literature as 1E7-03, is a synthetic indolylurea small molecule (MW 323.4) . It is characterized as a host-targeting antiviral agent that inhibits HIV-1 transcription by binding to the noncatalytic RVxF-accommodating site of protein phosphatase-1 (PP1), thereby disrupting the critical interaction between PP1 and the viral Tat protein [1]. Unlike direct-acting antiretrovirals, this mechanism interferes with a host-virus protein-protein interaction essential for viral gene expression, positioning it as a probe for transcription inhibition studies and a candidate for overcoming resistance to conventional therapies [2].

Why Generic Substitution is Not Advisable for 941951-44-6 in Antiviral Research


In-class substitution of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea with other indolylureas or PP1-targeting molecules is unreliable due to profound functional divergence arising from subtle structural modifications. While the indolylurea scaffold has been explored for PKCα inhibition, 1E7-03's specific N-ethyl and 3-methoxybenzyl substitutions are critical for its unique mechanism: binding to the PP1 RVxF-accommodating site rather than the catalytic center [1]. This specific interaction mode, which disrupts a defined protein-protein interface, is highly sensitive to structural changes. Evidence shows that even minor alterations, such as truncating a side chain to create the analog DP1-07, drastically reduce anti-HIV-1 efficacy despite improved pharmacokinetics, underscoring that the full side chain is essential for antiviral activity [2]. Consequently, procurement of closely related analogs without equivalent functional validation cannot guarantee the same mode of action or potency.

Quantitative Differentiation Evidence for 1-(1-Ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea vs. Analogues


HIV-1 Inhibitory Potency of 1E7-03 vs. Parent Compound 1H4

1E7-03 exhibited a fivefold lower IC50 for HIV-1 inhibition compared to its predecessor 1H4, demonstrating a significant improvement in antiviral potency. This was achieved through iterative optimization starting from the 1H4-PP1 complex model [1]. Additionally, in CEM T cells, 1E7-03 inhibited HIV-1 transcription with an IC50 of 4.5 µM [2].

HIV-1 Transcription Inhibition PP1 RVxF Antagonism CEM T-cell Assay

In Vivo Antiviral Efficacy of 1E7-03 vs. Transcription Inhibitor F07#13

In HIV-1-infected humanized mice, 1E7-03 treatment reduced plasma HIV-1 TAR RNA levels by more than 40-fold (p=0.0001), which was substantially greater than the 4.7-fold reduction (p=0.0117) achieved by the Tat mimetic inhibitor F07#13 at a comparable dose [1]. This indicates a significantly superior in vivo antiviral effect.

In Vivo HIV-1 Inhibition Humanized Mouse Model Plasma Viral Load

Mechanistic Selectivity: PP1 RVxF Site Binding vs. Catalytic Inhibition

1E7-03 is designed to bind the noncatalytic RVxF-accommodating site on PP1, a distinct mechanism from active-site inhibitors. Surface plasmon resonance (SPR) confirmed direct binding to recombinant PP1 [1]. Critically, at a concentration of 30 µM, 1E7-03 disrupts the Tat-PP1 interaction by 3-fold, whereas the parent compound 1H4 showed no effect on this specific protein-protein interaction at the same concentration, directly confirming its unique mode of action [1].

Target Engagement Protein Phosphatase 1 Allosteric Modulation

Cellular Phosphoproteome Reprogramming Signature

Label-free quantitative phosphoproteomics revealed that 1E7-03 treatment leads to a profound reduction in the phosphorylation of specific host proteins. Notably, Nucleophosmin (NPM1) phosphorylation at Ser-125 was reduced by over 20-fold (p = 1.37 × 10⁻⁹), and TGF-β2 phosphorylation at Ser-46 was reduced by over 12-fold (p = 1.37 × 10⁻³) [1]. This 'phosphoproteomic fingerprint' is a direct consequence of its PP1-targeting mechanism and is not shared by other antiretroviral classes.

Quantitative Phosphoproteomics Nucleophosmin (NPM1) TGF-β Pathway

Differential Cross-Species Plasma Stability Profile

1E7-03 displays a species-dependent stability profile critical for experimental design. While it exhibits a plasma half-life greater than 8 hours in mice [1], it is rapidly degraded in mouse serum, and is also not stable in human liver microsomes. However, it remains stable in human, primate, and ferret plasma [2]. This contrasts with its metabolite DP1-07, which has a longer half-life of 14.29 hours but is less potent. This unique profile necessitates specific formulation or model selection.

Metabolic Stability Plasma Half-Life Rodent vs. Primate

Optimal Research Application Scenarios for 1-(1-Ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea Based on Evidence


Mechanistic Studies on Allosteric PP1 Inhibition in HIV-1 Transcription

This compound is ideally suited for researchers investigating the disruption of the Tat-PP1 protein-protein interaction. Its proven ability to block Tat-mediated nuclear shuttling of PP1, as shown by co-immunoprecipitation and cellular localization assays at 30 µM, makes it a first-in-class chemical probe for this specific mechanism [1]. It enables precise dissection of the non-catalytic role of PP1 in HIV-1 gene regulation without broadly inhibiting cellular phosphatase activity.

Phosphoproteomics-Based Drug Target Deconvolution

The compound's profound and quantifiable effect on cellular phosphorylation, such as the >20-fold reduction in NPM1 Ser-125 phosphorylation, establishes a validated biomarker signature [2]. This makes it a powerful tool for functional proteomics studies aiming to map the PP1 'substrate interactome' relevant to viral transcription. Researchers can use 1E7-03 to induce a specific phosphoproteomic perturbation and identify novel downstream targets in host anti-viral pathways.

In Vivo Validation of Host-Directed Antiviral Therapy in Humanized Models

For labs focused on translational HIV-1 research, this compound offers a validated standard for host-directed transcriptional inhibition in vivo. Its superior >40-fold reduction of viral RNA compared to a 4.7-fold reduction with F07#13 in humanized mice provides a clear, quantitative benchmark for evaluating new therapies targeting HIV-1 transcription [3]. Its distinct pharmacokinetic profile requires careful experimental planning but solidifies its role as a key comparator in animal model studies.

Structure-Activity Relationship (SAR) Studies on the Indolylurea Scaffold

This compound serves as a critical SAR probe for medicinal chemists exploring constrained indolylureas. The stark loss of antiviral activity in the side chain-truncated metabolite DP1-07, despite improved PK, demonstrates that the full structure is essential for PP1-targeted activity [3]. 1E7-03 therefore represents a pivotal starting point or comparator for optimizing the scaffold's antiviral efficacy versus metabolic stability.

Quote Request

Request a Quote for 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.